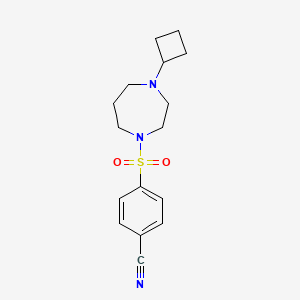![molecular formula C12H17NO3 B2616719 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol CAS No. 717830-99-4](/img/structure/B2616719.png)
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol (BDMAB) is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a derivative of benzoic acid, which is a common component of many drugs and therapeutic agents. BDMAB has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been studied for its potential applications in a variety of scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases. In addition, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has also been studied for its potential applications in drug delivery systems, as it has been found to be capable of transporting drugs into cells. Furthermore, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been used as a reagent in the synthesis of other organic compounds, and has been used as a catalyst in the synthesis of polymers.
Mechanism of Action
Target of Action
Similar compounds have been reported to target beta-lactamase in organisms like pseudomonas aeruginosa and serratia marcescens .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various changes at the molecular level .
Result of Action
Similar compounds have shown potent growth inhibition properties against various cancer cell lines .
Advantages and Limitations for Lab Experiments
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several advantages and limitations when used in lab experiments. One advantage of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is that it is relatively inexpensive and easy to obtain. In addition, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been found to be non-toxic and non-irritating, making it safe to use in experiments. However, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has a relatively short shelf life and is sensitive to light and heat, making it difficult to store and use in experiments.
Future Directions
The potential applications of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol are still being explored, and there are many future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol and to better understand its mechanism of action. In addition, further research can be done to explore the potential therapeutic applications of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol, such as its use in drug delivery systems. Furthermore, further research can be conducted to explore the potential use of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol in the synthesis of other organic compounds and polymers.
Synthesis Methods
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol can be synthesized through a variety of methods, including a condensation reaction of benzoic acid and 2-amino-butan-1-ol. This condensation reaction is a multi-step process that involves the formation of an intermediate benzoic anhydride, which is then reacted with the 2-amino-butan-1-ol to form the desired 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYVQMSXHKUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)


![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)




![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

